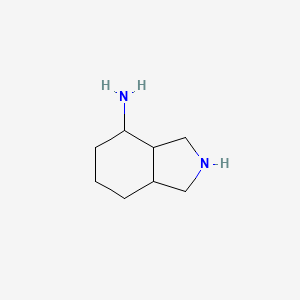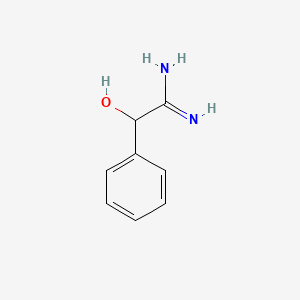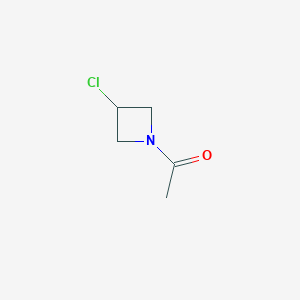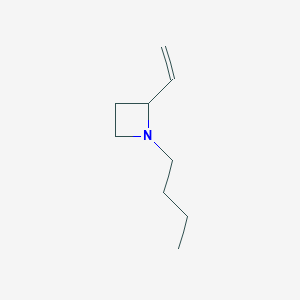
2,3,8,8A-Tetrahydroindolizin-7(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,8,8A-Tetrahydroindolizin-7(1H)-one: is a heterocyclic compound that features an indolizine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyclization Reactions: One common method for synthesizing 2,3,8,8A-Tetrahydroindolizin-7(1H)-one involves cyclization reactions. For example, starting from a suitable precursor such as a substituted pyrrole, cyclization can be induced under acidic or basic conditions to form the indolizine ring.
Reductive Amination: Another approach involves the reductive amination of a suitable ketone or aldehyde with an amine, followed by cyclization to form the indolizine core.
Industrial Production Methods: Industrial production of this compound typically involves optimizing the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2,3,8,8A-Tetrahydroindolizin-7(1H)-one can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at positions on the indolizine ring. Halogenation, nitration, and sulfonation are examples of such reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nitric acid, and sulfuric acid.
Major Products Formed:
Oxidation: Oxidized derivatives such as ketones and carboxylic acids.
Reduction: Reduced derivatives such as alcohols and amines.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
Chemistry: 2,3,8,8A-Tetrahydroindolizin-7(1H)-one is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, antiviral, or anticancer activity, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. Researchers are exploring its use in developing new medications for various diseases.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable in the production of polymers, dyes, and other advanced materials.
Mechanism of Action
The mechanism of action of 2,3,8,8A-Tetrahydroindolizin-7(1H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets and modulate their activity, leading to therapeutic effects.
Comparison with Similar Compounds
Indolizine: A parent compound with a similar core structure but lacking the tetrahydro and ketone functionalities.
Pyrrole: A simpler heterocyclic compound that serves as a precursor in the synthesis of indolizines.
Isoindoline: Another related compound with a similar ring structure but different functional groups.
Uniqueness: 2,3,8,8A-Tetrahydroindolizin-7(1H)-one is unique due to its specific combination of the indolizine core with tetrahydro and ketone functionalities. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C8H11NO |
|---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
2,3,8,8a-tetrahydro-1H-indolizin-7-one |
InChI |
InChI=1S/C8H11NO/c10-8-3-5-9-4-1-2-7(9)6-8/h3,5,7H,1-2,4,6H2 |
InChI Key |
WHFCAIFZHMUWRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(=O)C=CN2C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5H-Pyrrolo[3,4-d]pyrimidine-5,7(6H)-dione](/img/structure/B11923710.png)


![1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one](/img/structure/B11923749.png)

![7-amino-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B11923763.png)




![Imidazo[1,5-a]pyridin-7-amine](/img/structure/B11923768.png)



